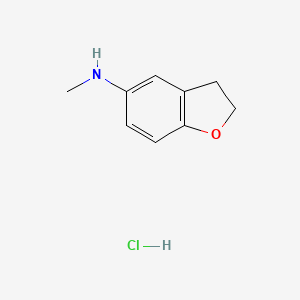
N-methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride is a chemical compound with the molecular formula C9H11NO·HCl It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride typically involves the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
N-methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These actions make it effective in dealing with conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Comparación Con Compuestos Similares
N-methyl-2,3-dihydro-1-benzofuran-5-amine hydrochloride can be compared with other benzofuran derivatives such as:
2-Methyl-2,3-dihydrobenzofuran: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Studied for its psychoactive properties and potential therapeutic applications.
Amiodarone: An antiarrhythmic agent used in the treatment of cardiac dysrhythmias.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in scientific research and industry.
Propiedades
Fórmula molecular |
C9H12ClNO |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
N-methyl-2,3-dihydro-1-benzofuran-5-amine;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-10-8-2-3-9-7(6-8)4-5-11-9;/h2-3,6,10H,4-5H2,1H3;1H |
Clave InChI |
PPGIQIDMBPZBCS-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC2=C(C=C1)OCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















